ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-methoxyindole with ethyl chloroformate to form ethyl 6-methoxyindole-2-carboxylate. This intermediate is then reacted with piperazine in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
Ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the methoxy group on the indole ring and the piperazine moiety. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
900278-24-2 |
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Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 4-(6-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O4/c1-3-24-17(22)20-8-6-19(7-9-20)16(21)15-10-12-4-5-13(23-2)11-14(12)18-15/h4-5,10-11,18H,3,6-9H2,1-2H3 |
InChI Key |
JLICMZBHDIOHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC |
solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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